molecular formula C20H18ClNO3S B2501149 5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide CAS No. 2310147-03-4

5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide

Cat. No.: B2501149
CAS No.: 2310147-03-4
M. Wt: 387.88
InChI Key: DEBVTKTWJOKUKA-UHFFFAOYSA-N
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Description

5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with chloro, hydroxy, methoxy, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM) as solvent.

    Reduction: H2 gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), DMF as solvent.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to and inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

5-chloro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3S/c1-25-19-7-6-16(21)10-17(19)20(24)22-11-18(23)14-4-2-13(3-5-14)15-8-9-26-12-15/h2-10,12,18,23H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBVTKTWJOKUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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